

# A Technical Guide to Commercially Available Methanethiol-13C for Research Applications

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## Compound of Interest

Compound Name: **Methanethiol-13C**

Cat. No.: **B3332546**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available **Methanethiol-13C**. It includes a comparative summary of products from key suppliers, detailed experimental protocols for isotopic enrichment analysis, and a visualization of a key metabolic pathway involving methanethiol. This document is intended to assist researchers in selecting the appropriate isotopically labeled compound for their studies in metabolomics, environmental science, and drug development.

## Commercially Available Methanethiol-13C: A Comparative Overview

The selection of a <sup>13</sup>C-labeled methanethiol product is critical for the accuracy and sensitivity of experimental results. The isotopic enrichment, indicating the percentage of molecules containing the <sup>13</sup>C isotope, and the chemical purity are key parameters to consider. The following table summarizes the specifications of Methanethiol-<sup>13</sup>C available from prominent chemical suppliers.

Supplier	Product Name	CAS Number	Isotopic Enrichment	Chemical Purity
Sigma-Aldrich	Methanethiol- <sup>13</sup> C	90500-11-1	99 atom % <sup>13</sup> C[1]	97% (CP)[1]
Eurisotop (subsidiary of Cambridge Isotope Laboratories, Inc.)	METHANETHIO L ( <sup>13</sup> C, 99%)	90500-11-1	99%	98%
Amerigo Scientific	Methanethiol- <sup>13</sup> C (97% (CP))	90500-11-1	Not specified	97% (CP)[2]
Benchchem	Methanethiol- <sup>13</sup> C	90500-11-1	High-purity reagent[3]	Not specified

## Experimental Protocols for Determining Isotopic Enrichment

The isotopic enrichment of <sup>13</sup>C-labeled compounds is primarily determined using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). These methods provide quantitative data on the level of isotope incorporation.

### Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can distinguish between <sup>12</sup>C and <sup>13</sup>C isotopes based on their nuclear spin properties. The <sup>13</sup>C nucleus has a nuclear spin of  $\frac{1}{2}$ , making it NMR-active, while the <sup>12</sup>C nucleus has a spin of 0 and is NMR-inactive.

#### Methodology:

- **Sample Preparation:** A known quantity of the Methanethiol-<sup>13</sup>C sample is dissolved in a deuterated solvent suitable for NMR analysis.

- Data Acquisition: A high-resolution  $^{13}\text{C}$  NMR spectrum is acquired. For enhanced sensitivity and to overcome the low natural abundance of  $^{13}\text{C}$ , techniques such as proton decoupling are employed. For complex mixtures, two-dimensional NMR techniques like isotope-edited total correlation spectroscopy (ITOCSY) can be used to separate spectra of  $^{12}\text{C}$ - and  $^{13}\text{C}$ -containing molecules.[\[4\]](#)
- Spectral Analysis: The signal intensity of the  $^{13}\text{C}$ -methanethiol is compared to the signal of a known internal standard or to the residual signal of the corresponding  $^{12}\text{C}$ -methanethiol.
- Enrichment Calculation: The isotopic enrichment is calculated by comparing the integrated area of the  $^{13}\text{C}$  peak to the total signal intensity of both the  $^{13}\text{C}$  and  $^{12}\text{C}$  species. For carboxyl groups, which can be challenging to analyze directly, derivatization with a  $^{15}\text{N}$ -labeled tag like cholamine can be used to improve detection sensitivity in HSQC experiments.[\[5\]](#)

## Isotopic Enrichment Analysis by Mass Spectrometry

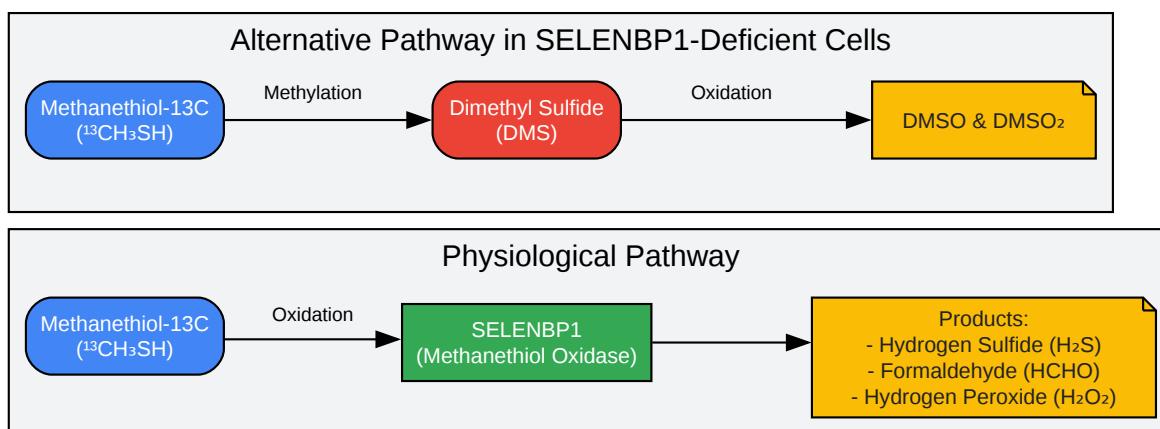
Mass spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the mass difference between the  $^{13}\text{C}$ -labeled and unlabeled methanethiol.

### Methodology:

- Sample Introduction and Ionization: The Methanethiol- $^{13}\text{C}$  sample is introduced into the mass spectrometer, often via a gas chromatography (GC) or liquid chromatography (LC) system to ensure purity. The molecules are then ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: The ionized molecules and their fragments are separated in the mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum will show distinct peaks for the  $^{12}\text{C}$ -methanethiol ( $\text{CH}_3\text{SH}$ ) and the  $^{13}\text{C}$ -methanethiol ( $[\text{CH}_3\text{SH}]$ ), separated by one mass unit.
- Data Analysis: The relative intensities of the isotopic peaks are measured. The isotopic enrichment is determined by calculating the ratio of the abundance of the  $^{13}\text{C}$ -labeled species to the total abundance of all isotopic species of methanethiol. It is crucial to account for the natural isotopic contributions from preceding peaks to ensure accurate quantification.  
[\[6\]](#)

## Key Metabolic Pathway of Methanethiol

Methanethiol is a volatile sulfur compound involved in various physiological and pathological processes. Its metabolism is crucial for cellular homeostasis. In a key pathway, methanethiol is oxidized by the enzyme methanethiol oxidase (MTO), which is encoded by the selenium-binding protein 1 (SELENBP1) gene. This process is particularly relevant in the context of cancer, where the dysregulation of sulfur metabolism and the downregulation of SELENBP1 can lead to altered methanethiol levels.<sup>[7]</sup>



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*Metabolic pathways of **Methanethiol-13C**.*

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